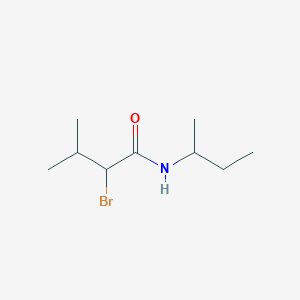
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
Descripción general
Descripción
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine is a chemical compound with the molecular formula C9H9F4N and a molecular weight of 207.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F4N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 207.17 .Aplicaciones Científicas De Investigación
Fluorine-Containing Compounds in Organic Chemistry
- Reactions with Amines or Alcohols : The reaction of fluorine-containing compounds with secondary amines leads to either addition products or N,N-dialkylamide of α-substituted fluoroacetic acid, depending on the solvent and processing of the crude product. With primary amines, fluorine-containing imines or N-alkylamides are obtained as a mixture of diastereomers (Furin et al., 2000).
Fluorine in Heterocyclic Chemistry
- Unsymmetrically Substituted Triazacyclohexanes : N,N'-Ar2-N"-R-1,3,5-triazacyclohexanes with ortho- or para-fluorophenyl groups can be synthesized from a one-step condensation reaction with excess amine, demonstrating the versatility of fluorine-containing compounds in heterocyclic chemistry (Latreche et al., 2010).
Fluorine in Synthetic Organic Chemistry
- Synthesis of Heterocyclic Compounds : Perfluoroalkenes react with N,S-Dinucleophiles to form fused heterocyclic systems. For example, perfluoro(2-methyl-2-pentene) and perfluoro(5-aza-4-nonene) react with various nucleophiles, highlighting the role of fluorine in the synthesis of complex organic compounds (Furin & Zhuzhgov, 2005).
Applications in Polymer Science
- Soluble Fluoro-Polyimides : Fluorine-containing aromatic diamines have been used to synthesize soluble fluoro-polyimides with excellent thermal stability, low moisture absorption, and high hygrothermal stability, illustrating the importance of fluorinated compounds in advanced polymer materials (Xie et al., 2001).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s possible that it may act as a receptor antagonist, inhibiting the action of certain neurotransmitters .
Action Environment
It’s known that the compound is stable at room temperature .
Propiedades
IUPAC Name |
3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHCCNONCRFSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine](/img/structure/B3198943.png)

![2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3198953.png)
![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3198957.png)
![5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198962.png)


![2-{[Methyl(phenyl)amino]methyl}aniline](/img/structure/B3198994.png)





